(16R)-Dihydrositsirikine

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate, commonly designated (16R)-Dihydrositsirikine or 19,20-Dihydroisositsirikine, is a tetracyclic monoterpene indole alkaloid belonging to the corynantheine structural class. With a molecular formula of C21H28N2O3 and a molecular weight of 356.46 g/mol, it features a fully saturated C-19/C-20 ethyl group, distinguishing it from its unsaturated analog sitsirikine, which contains a vinyl moiety at the same position.

Molecular Formula C21H28N2O3
Molecular Weight 356.5 g/mol
CAS No. 6519-26-2
Cat. No. B1155364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(16R)-Dihydrositsirikine
CAS6519-26-2
Molecular FormulaC21H28N2O3
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1C(CO)C(=O)OC)NC4=CC=CC=C34
InChIInChI=1S/C21H28N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h4-7,13,16-17,19,22,24H,3,8-12H2,1-2H3/t13-,16-,17-,19-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate (CAS 6519-26-2): A Stereochemically Defined Monoterpene Indole Alkaloid from Corynanthe Class


Methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate, commonly designated (16R)-Dihydrositsirikine or 19,20-Dihydroisositsirikine, is a tetracyclic monoterpene indole alkaloid belonging to the corynantheine structural class [1]. With a molecular formula of C21H28N2O3 and a molecular weight of 356.46 g/mol, it features a fully saturated C-19/C-20 ethyl group, distinguishing it from its unsaturated analog sitsirikine, which contains a vinyl moiety at the same position [2]. The compound has been isolated from various plant sources including Vinca rosea Linn. and Tabernaemontana corymbosa, and its absolute stereochemistry has been confirmed as (2R, 2S, 3R, 12bS) [1][3].

Why Generic Substitution of Methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate (CAS 6519-26-2) Fails in Research and Industrial Applications


Substitution of (16R)-Dihydrositsirikine with structurally related monoterpene indole alkaloids is invalid due to critical stereochemical and functional group differences that dictate discrete biological activity profiles. Within the corynantheine class, minor modifications—such as the reduction state of the C-19/C-20 double bond (sitsirikine vs. dihydrositsirikine) or stereochemical inversion at C-16 (isositsirikine)—profoundly alter receptor binding affinities, enzyme inhibition potency, and cytotoxic selectivity [1]. The ajmalicine-type alkaloids (e.g., ajmalicine/raubasine) exhibit pronounced antihypertensive activity via α1-adrenergic blockade, whereas dihydrositsirikine demonstrates negligible cytotoxicity against cancer cell lines (IC50 > 40 μM) [2]. Consequently, the procurement of the exact stereoisomer is essential for reproducibility in structure-activity relationship studies, biosynthetic pathway investigations, and pharmacological screening programs targeting specific molecular mechanisms.

Product-Specific Quantitative Evidence Guide for Methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate (CAS 6519-26-2)


Comparative Cytotoxicity Profile: (16R)-Dihydrositsirikine Demonstrates Negligible Cytotoxicity Across Five Human Cancer Cell Lines, in Contrast to Ajmalicine and Other In-Class Alkaloids

(16R)-Dihydrositsirikine exhibited no significant cytotoxic effects against five human cancer cell lines (SW-480, SMMC-7721, HL-60, MCF-7, and A-549), with IC50 values exceeding 40 μM, a profile similar to other alkaloids such as compounds 10, 13, and 14 [1]. In contrast, ajmalicine, a structurally related indoloquinolizidine, displayed IC50 values of 13.54 μM against H-22 hepatoma cells and inhibited multiple enzymes (e.g., MAO-B, BACE1, AChE) with IC50 values ranging from 3.5 to 5.44 μM [1]. This differential cytotoxicity profile underscores the importance of selecting (16R)-Dihydrositsirikine for studies where minimal cytotoxic interference is required, such as in mechanistic investigations of non-cytotoxic signaling pathways or in vivo safety assessments.

Cytotoxicity Cancer Cell Lines Structure-Activity Relationship

Vasorelaxant Activity of (16R)-Dihydrositsirikine in Rat Mesenteric Arteries: A Micromolar-Level Functional Response Shared with Sitsirikine

Recent investigations have demonstrated that both sitsirikine and (16R)-Dihydrositsirikine exhibit vasorelaxant activity against phenylephrine-induced contraction in isolated rat mesenteric arteries at micromolar concentrations [1]. While specific EC50 values were not provided in the preliminary report, the observed activity at micromolar levels distinguishes these alkaloids from other indoloquinolizidines such as ajmalicine, which acts primarily through α1-adrenergic receptor blockade to lower blood pressure rather than direct vasorelaxation [2]. This functional profile supports the selection of (16R)-Dihydrositsirikine for ex vivo vascular function studies, particularly where a structurally defined alkaloid with a saturated ethyl side chain is required to probe the contribution of the C-19/C-20 double bond to vasoactivity.

Vasorelaxation Cardiovascular Pharmacology Natural Product Screening

Antimicrobial Activity: (16R)-Dihydrositsirikine Exhibits a Minimum Inhibitory Concentration (MIC) of 100 μg/mL, Indicating Weak Antimicrobial Potency Relative to Other Monoterpene Indole Alkaloids

Evaluation of antimicrobial activity revealed that (16R)-Dihydrositsirikine possesses a minimum inhibitory concentration (MIC) of 100 μg/mL against an unspecified bacterial strain [1]. For context, the structurally related monoterpene indole alkaloid apparicine demonstrated potent xanthine oxidase inhibition with an IC50 of 0.65 μM, comparable to the clinical standard allopurinol (IC50 = 0.60 μM) [2]. The relatively weak antimicrobial activity of (16R)-Dihydrositsirikine (MIC of 100 μg/mL, corresponding to approximately 280 μM) indicates that it is not a primary antimicrobial lead but may serve as a useful reference compound or negative control in antimicrobial screening campaigns targeting the indoloquinolizidine scaffold.

Antimicrobial Susceptibility MIC Determination Alkaloid Bioactivity

Stereochemical Definition and Structural Confirmation: (16R)-Dihydrositsirikine's Fully Assigned Absolute Configuration Enables Precise Structure-Activity Relationship Studies

The absolute stereochemistry of (16R)-Dihydrositsirikine has been rigorously established through a combination of chemical correlation studies, NMR spectroscopy, and total synthesis. The compound's structure was confirmed by conversion of dihydrocorynantheine into dihydrositsirikine, unambiguously assigning the (2R, 2S, 3R, 12bS) configuration [1]. This stands in contrast to isositsirikine, which features an ethylidene group at C-19/C-20 and a different stereochemical arrangement, and to 16-epi-sitsirikine, which differs solely by inversion at C-16 [2]. Such precise stereochemical definition is critical for reproducible pharmacological studies, as even minor stereochemical variations within the indoloquinolizidine scaffold can dramatically alter receptor binding profiles and biological outcomes .

Stereochemistry Absolute Configuration NMR Spectroscopy

Best Research and Industrial Application Scenarios for Methyl (2R)-2-[(2S,3R,12bS)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate (CAS 6519-26-2)


Negative Control or Reference Standard in Cytotoxicity and Antimicrobial Screening Assays

Given its demonstrated lack of significant cytotoxicity against five human cancer cell lines (IC50 > 40 μM) and weak antimicrobial activity (MIC = 100 μg/mL), (16R)-Dihydrositsirikine is ideally suited as a negative control or reference standard in high-throughput screening campaigns targeting cytotoxic or antimicrobial indoloquinolizidine derivatives [1]. Its well-defined stereochemistry and commercial availability ensure reproducibility across independent laboratories, enabling robust assay validation and hit confirmation workflows.

Probe for Vascular Pharmacology and Ex Vivo Vasorelaxation Studies

The documented vasorelaxant activity of (16R)-Dihydrositsirikine at micromolar concentrations in rat mesenteric arteries positions it as a valuable probe for ex vivo vascular function studies [2]. Researchers investigating the role of C-19/C-20 saturation in modulating vasoactivity can directly compare (16R)-Dihydrositsirikine with its unsaturated analog sitsirikine, enabling precise structure-activity relationship mapping within the corynantheine alkaloid class.

Stereochemical Reference Material for Analytical Method Development and Natural Product Dereplication

The fully assigned absolute configuration of (16R)-Dihydrositsirikine, confirmed by NMR, mass spectrometry, and total synthesis, makes it an essential reference standard for dereplication studies in natural product discovery [3]. Its distinct spectroscopic signature facilitates accurate identification of this alkaloid in complex plant extracts, particularly from Vinca and Tabernaemontana species, supporting metabolomic profiling and biosynthetic pathway elucidation.

Building Block for Semi-Synthetic Derivatization and Total Synthesis Validation

As a structurally defined monoterpene indole alkaloid, (16R)-Dihydrositsirikine serves as a versatile starting material for semi-synthetic derivatization aimed at exploring the chemical space around the indoloquinolizidine core . Its availability in high purity enables its use as an authentic standard for validating novel synthetic routes to corynantheine-type alkaloids, a current focus of synthetic methodology development in academic and industrial settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (16R)-Dihydrositsirikine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.